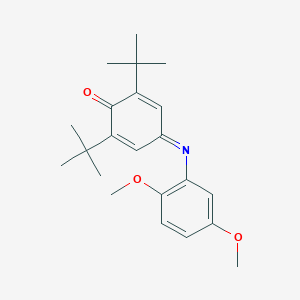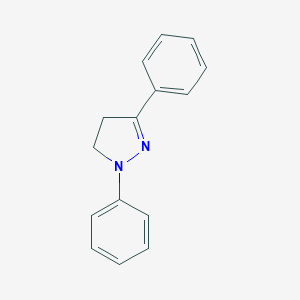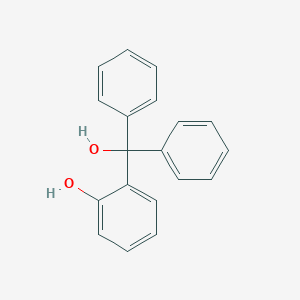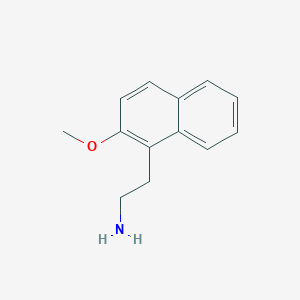
N-(4-chlorophenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-phenoxyacetamide, commonly known as Phenoxybenzamine, is a chemical compound that belongs to the class of drugs known as alpha-blockers. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
Phenoxybenzamine works by blocking the alpha-adrenergic receptors in the body, which results in the relaxation of smooth muscle cells. This leads to vasodilation and a decrease in blood pressure. It also inhibits the contraction of the prostate gland, which helps in the treatment of BPH.
Biochemical and Physiological Effects:
Phenoxybenzamine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of catecholamines such as epinephrine and norepinephrine in the body. It also increases the levels of cyclic AMP, which is involved in various cellular processes.
Advantages and Limitations for Lab Experiments
Phenoxybenzamine has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, and its mechanism of action is well understood. However, it has some limitations as well. It is not very selective for alpha-adrenergic receptors and can bind to other receptors as well. It can also cause side effects such as orthostatic hypotension and tachycardia.
Future Directions
There are several future directions for the study of Phenoxybenzamine. One area of research is the development of more selective alpha-blockers that can target specific alpha-adrenergic receptors. Another area of research is the investigation of the potential therapeutic applications of Phenoxybenzamine in other medical conditions such as cancer and diabetes.
Conclusion:
In conclusion, Phenoxybenzamine is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, it also has some limitations and can cause side effects. There are several future directions for the study of Phenoxybenzamine, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of Phenoxybenzamine involves the reaction of 4-chloroaniline with 2-phenoxyacetyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization to obtain pure Phenoxybenzamine.
Scientific Research Applications
Phenoxybenzamine has been studied for its potential therapeutic applications in various medical conditions such as hypertension, pheochromocytoma, and Raynaud's disease. It is also used in the treatment of benign prostatic hyperplasia (BPH) and urinary retention.
properties
CAS RN |
18861-18-2 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
InChI Key |
LKWTYSBLFSQIBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Other CAS RN |
18861-18-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





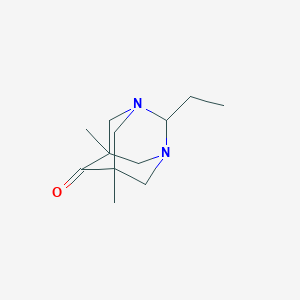
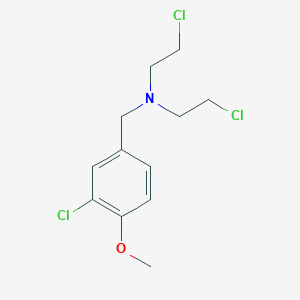
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)


![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
